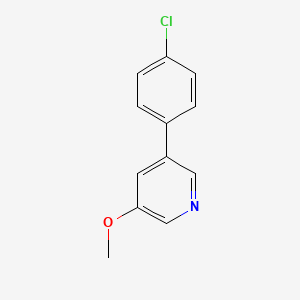

3-(4-Chlorophenyl)-5-methoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-15-12-6-10(7-14-8-12)9-2-4-11(13)5-3-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECRWNKDCVQZCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742947 | |

| Record name | 3-(4-Chlorophenyl)-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373232-71-3 | |

| Record name | Pyridine, 3-(4-chlorophenyl)-5-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chlorophenyl)-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Chlorophenyl)-5-methoxypyridine

Part 1: Compound Identification and Physicochemical Properties

3-(4-Chlorophenyl)-5-methoxypyridine is a biaryl heterocyclic compound featuring a central pyridine ring substituted with a 4-chlorophenyl group at the 3-position and a methoxy group at the 5-position. The strategic placement of these moieties suggests potential for nuanced biological activity and makes it an attractive scaffold for medicinal chemistry.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₀ClNO |

| Molecular Weight | 219.67 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, and methanol |

| CAS Number | Not assigned or publicly available. For reference, the CAS number for the related compound 3-Chloro-5-methoxypyridine is 95881-83-7[1], and for 2-Chloro-5-methoxypyridine is 139585-48-1[2]. |

Part 2: Proposed Synthesis and Mechanistic Rationale

The synthesis of this compound can be logically approached through a Suzuki-Miyaura cross-coupling reaction. This choice is predicated on its high functional group tolerance, mild reaction conditions, and proven efficacy in constructing biaryl systems. The proposed synthetic workflow starts from the commercially available 3-bromo-5-methoxypyridine.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-5-methoxypyridine (1 equivalent), 4-chlorophenylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

-

Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (4:1 v/v), followed by the addition of a base, such as sodium carbonate (2 equivalents).

-

Reaction Execution: The reaction mixture is heated to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired this compound.

Caption: Proposed Synthesis of this compound.

Part 3: Potential Applications in Drug Discovery and Life Sciences

The structural motifs within this compound are prevalent in a variety of bioactive molecules, suggesting its potential as a valuable building block in drug discovery.

Antiproliferative and Anticancer Activity

The pyridine core is a common feature in many approved drugs.[3] The substitution pattern significantly influences pharmacological activity. For instance, compounds with a 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine scaffold have been shown to inhibit tubulin polymerization, a key mechanism in cancer chemotherapy.[4] The presence of the 4-chlorophenyl group in the target molecule is also significant, as this moiety is found in numerous compounds with demonstrated antiproliferative effects.[5]

Antiviral Potential

Derivatives of N-phenylbenzamide containing a 4-chlorophenyl group have been investigated as potential anti-HBV agents.[6][7] These compounds have been shown to exert their antiviral effects by increasing intracellular levels of APOBEC3G (A3G), a host factor that can inhibit the replication of the hepatitis B virus.[7] This suggests that this compound could serve as a core structure for the development of novel antiviral therapeutics.

Kinase Inhibition

The pyridine scaffold is a well-known "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors. The specific substitution pattern of this compound could allow for targeted interactions within the ATP-binding pocket of various kinases, making it a candidate for screening in cancer and inflammatory disease models.

Caption: Potential Biological Activities of this compound.

Part 4: Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. The synthetic route proposed herein is robust and scalable, enabling its production for further investigation. Based on the analysis of its structural components, this compound warrants exploration for its potential as an anticancer, antiviral, and kinase-inhibiting agent. Future research should focus on the definitive synthesis and characterization of this molecule, followed by comprehensive screening in relevant biological assays to validate these hypotheses.

References

- Organic Syntheses Procedure: 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole.

- ChemicalBook: this compound.

- MDPI: The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.

- Benchchem: Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.

-

Drug Design, Development and Therapy: Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Available at: [Link]

-

National Institutes of Health: 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Available at: [Link]

-

PrepChem.com: Synthesis of N-3-Chlorophenyl-N'-(4,5-dihydro-5-methoxy-1-methyl-4-oxo-1H-imidazol-2-yl)urea. Available at: [Link]

-

ResearchGate: Synthesis, theoretical, spectroscopic profiles, topological and structure based biological activities of 2-[3-(4-chlorophenyl)]-5-(4-(isopropyl)phenyl)-4,5-dihydro-1 H-pyrazol-1-yl-4- (4-methylphenyl)-1,3-thiazole as a newly. Available at: [Link]

-

lookchem: 4-Amino-5-chloro-2-methoxypyridine. Available at: [Link]

-

ResearchGate: Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Available at: [Link]

-

MDPI: Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Available at: [Link]

-

PubMed: Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation. Available at: [Link]

-

ResearchGate: Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. Available at: [Link]

-

ResearchGate: Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Available at: [Link]

-

eChemTCM: 3-(4-chlorophenyl)-2-ethyl-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine. Available at: [Link]

-

MDPI: Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Available at: [Link]

-

National Institutes of Health: Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Available at: [Link]

-

PubChem: 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. Available at: [Link]-)

Sources

- 1. 3-Chloro-5-methoxypyridine | [frontierspecialtychemicals.com]

- 2. CAS 139585-48-1: 2-CHLORO-5-METHOXYPYRIDINE | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. researchgate.net [researchgate.net]

Physicochemical properties of 3-(4-Chlorophenyl)-5-methoxypyridine

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Chlorophenyl)-5-methoxypyridine

Introduction

In the landscape of modern drug discovery and materials science, pyridine derivatives represent a cornerstone of heterocyclic chemistry, valued for their versatile roles in pharmaceuticals, agrochemicals, and functional materials.[1] The compound this compound is a distinct entity within this class, featuring a pyridine core substituted with a lipophilic chlorophenyl group and a hydrogen-bond accepting methoxy group. The spatial arrangement and electronic nature of these substituents bestow a unique physicochemical profile that is critical for its behavior in biological and chemical systems.

This technical guide, intended for researchers, medicinal chemists, and formulation scientists, provides a comprehensive analysis of the core physicochemical properties of this compound. Understanding these characteristics is paramount, as they fundamentally govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for target engagement and formulation feasibility.[2] We will delve into its chemical identity, summarize its key physical constants, and provide detailed, field-proven experimental protocols for the empirical determination of its most salient properties. This document is structured to serve not just as a repository of data, but as a practical guide to the scientific reasoning behind physicochemical characterization in a research and development setting.

Chemical Identity and Molecular Structure

The unambiguous identification of a compound is the foundation of all subsequent scientific investigation. The structural and identifying information for this compound is summarized below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1373232-71-3[3] |

| Molecular Formula | C₁₂H₁₀ClNO[3] |

| Molecular Weight | 219.67 g/mol [3] |

| Canonical SMILES | COC1=CC(=CN=C1)C2=CC=C(C=C2)Cl |

The molecule's structure consists of a central pyridine ring. A methoxy group (-OCH₃) is attached at the 3-position, which can act as a hydrogen bond acceptor and influence the electronic density of the ring. At the 5-position, a 4-chlorophenyl group is attached. This bulky, lipophilic group significantly impacts the molecule's solubility and its potential for hydrophobic interactions.

Core Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound. It is critical to note that many of these values are derived from computational predictions and should be empirically validated for mission-critical applications.

| Property | Value | Units | Source / Method |

| Boiling Point | 341.7 ± 27.0 | °C | Predicted[3] |

| Density | 1.194 ± 0.06 | g/cm³ | Predicted[3] |

| pKa (Pyridine Nitrogen) | 3.81 ± 0.10 | - | Predicted[3] |

| Melting Point | Not Available | °C | - |

| logP (Octanol/Water) | Not Available | - | Requires Experimental Determination |

| Aqueous Solubility | Not Available | mg/mL | Requires Experimental Determination |

Lipophilicity and Ionization State: A Deeper Dive

The interplay between a molecule's lipophilicity and its ionization state is a critical determinant of its pharmacokinetic and pharmacodynamic behavior.[2]

Lipophilicity (logP/logD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a crucial measure of a drug's ability to cross lipid membranes.[2][4] For ionizable molecules like this compound, the distribution coefficient (logD) is more physiologically relevant, as it considers the partition of both the ionized and non-ionized species at a specific pH. The presence of the 4-chlorophenyl group suggests that this molecule possesses significant lipophilicity, which would favor membrane permeability but could also lead to lower aqueous solubility and higher plasma protein binding.

Acid Dissociation Constant (pKa)

The pKa value indicates the pH at which a molecule is 50% ionized.[2] For this compound, the basicity of the pyridine nitrogen is the key determinant of its ionization state. The predicted pKa of 3.81 suggests it is a weak base.[3]

Significance: At physiological pH (≈7.4), the molecule will be overwhelmingly in its neutral, non-ionized form. This can be estimated using the Henderson-Hasselbalch equation. A low pKa ensures that the compound remains uncharged in the intestines and blood, which generally facilitates passive diffusion across biological membranes. Theoretical pKa calculations for substituted pyridines often employ thermodynamic cycles and quantum chemical methods to achieve high accuracy.[5][6][7]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for confirming the synthesis and structural integrity of pyridine derivatives.[1][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on both the pyridine and phenyl rings. A sharp singlet around 3.8-4.0 ppm would be characteristic of the methoxy (-OCH₃) protons.

-

¹³C NMR : The carbon spectrum would confirm the presence of 12 unique carbon environments, including signals for the methoxy carbon (approx. 55 ppm) and the various aromatic carbons, with the carbon attached to chlorine showing a characteristic chemical shift.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : The FT-IR spectrum serves as a molecular fingerprint. Key expected vibrational modes include C=N stretching from the pyridine ring, aromatic C=C stretching, C-O stretching of the aryl-ether methoxy group, and a C-Cl stretching band.[1]

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight. The analysis would be expected to show a prominent molecular ion peak (M⁺) at m/z 219.67. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak at approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of the methoxy or chlorophenyl groups.[9]

Experimental Determination of Key Properties

The following section details standardized protocols for determining the critical physicochemical parameters of lipophilicity and pKa. These methods are designed to be self-validating and provide the trustworthy data required for drug development.

Overall Workflow for Physicochemical Profiling

A systematic approach is essential for the comprehensive characterization of a new chemical entity. The following workflow illustrates the logical progression from initial synthesis to a full property profile.

Caption: A logical workflow for the physicochemical characterization of a novel compound.

Determination of Lipophilicity (logP) by the Shake-Flask Method

This method is considered the "gold standard" for logP determination due to its direct measurement of partitioning.[4]

Causality and Principle: The protocol is based on the principle of differential solubility. A compound is dissolved in a biphasic system of n-octanol (simulating a lipid environment) and water (simulating an aqueous environment). The ratio of the compound's concentration in each phase at equilibrium directly yields the partition coefficient, P. The choice of n-octanol is a historical standard that has been shown to correlate well with many biological partitioning processes.

Experimental Protocol:

-

Preparation: Prepare a stock solution of this compound in n-octanol. The n-octanol and water phases must be mutually pre-saturated by shaking them together for 24 hours before use to prevent volume changes during the experiment.

-

Partitioning: Add a known volume of the n-octanol stock solution to a known volume of pre-saturated water in a glass vial. The typical ratio is 1:1 or 2:1 water to octanol.

-

Equilibration: Seal the vial and shake it vigorously at a constant temperature (typically 25 °C) for a sufficient period (e.g., 2-4 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to achieve complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the analyte in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][]

-

Calculation: Calculate the partition coefficient (P) as: P = [Concentration]octanol / [Concentration]water. The final value is expressed as logP.

Caption: Experimental workflow for logP determination via the shake-flask method.

Determination of pKa by Potentiometric Titration

This is a robust and widely used method for determining the pKa of acidic and basic compounds.[2][]

Causality and Principle: The method relies on monitoring the change in pH of a solution of the compound as a strong acid or base titrant is added incrementally. The pKa is the pH at which the compound is exactly half-neutralized. The inflection point of the resulting titration curve corresponds to this half-equivalence point, allowing for a precise pKa determination.

Experimental Protocol:

-

Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Initial Titration: Add a standardized solution of a strong acid (e.g., HCl) to fully protonate the basic pyridine nitrogen.

-

Titration with Base: Titrate the solution with a standardized strong base (e.g., NaOH), recording the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point, which can be identified from the first derivative of the titration curve.

-

Software Calculation: Specialized software is typically used to analyze the titration curve and calculate the precise pKa value.

Caption: Workflow for pKa determination using potentiometric titration.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a hazard assessment can be made based on structurally similar compounds like chlorinated pyridines and other aromatic amines.[11][12]

-

Potential Hazards :

-

Precautionary Statements :

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11]

-

P264: Wash skin thoroughly after handling.[11]

-

P280: Wear protective gloves/eye protection/face protection.[11]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[11]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[11]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

-

-

Handling and Storage : The compound should be handled in a well-ventilated area, preferably in a chemical fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a tightly closed container in a cool, dry place away from incompatible materials.[13]

Conclusion

This compound is a substituted pyridine with a physicochemical profile dominated by the lipophilic chlorophenyl moiety and the weakly basic pyridine nitrogen. Its predicted low pKa suggests it will exist predominantly in its neutral form under physiological conditions, a trait favorable for membrane permeation. However, its anticipated high lipophilicity may pose challenges for aqueous solubility, a critical factor for formulation and bioavailability. The spectroscopic and analytical methods described herein provide a clear roadmap for its unambiguous identification and characterization. For any progression towards drug development or advanced material application, the experimental validation of its pKa, logP, and solubility is not merely recommended, but essential.

References

-

Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines. ResearchGate. Available at: [Link]

-

Garrido-Castaño, A. M., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

-

Pliego, J. R., & Riveros, J. M. (2002). Theoretical prediction of relative and absolute pKa values of aminopyridines. PubMed. Available at: [Link]

-

Creative Biolabs. Lipophilicity. Creative Biolabs. Available at: [Link]

-

Ilim, M. (2006). Acidity Study on 3-Substituted Pyridines. MDPI. Available at: [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

-

He, Y., et al. (2013). A High-Throughput Method for Lipophilicity Measurement. PMC - NIH. Available at: [Link]

-

Casasnovas, R., et al. (2009). (PDF) Theoretical pKa calculations of substituted pyridines. ResearchGate. Available at: [Link]

-

NCBI Bookshelf. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. NCBI. Available at: [Link]

-

Sild, S., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Available at: [Link]

-

Biernasiuk, A., et al. (2018). Synthesis and Spectral Analysis of Pyridine Derivates. DOI. Available at: [Link]

-

Angene Chemical. (2021). Safety Data Sheet - 5-(3-Chlorophenyl)-3-methoxypicolinonitrile. Angene Chemical. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Lipophilicity - Creative Biolabs [creative-biolabs.com]

- 3. This compound CAS#: 1373232-71-3 [chemicalbook.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. isaacpub.org [isaacpub.org]

- 9. arkat-usa.org [arkat-usa.org]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. angenechemical.com [angenechemical.com]

- 13. fishersci.com [fishersci.com]

3-(4-Chlorophenyl)-5-methoxypyridine spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Characterization of 3-(4-Chlorophenyl)-5-methoxypyridine

Abstract

The unequivocal structural confirmation of novel chemical entities is a cornerstone of modern chemical research and drug development. This guide provides a comprehensive technical overview of the spectral data for this compound (MW: 219.67 g/mol [1]), a heterocyclic compound with potential applications in medicinal chemistry and materials science. By integrating predicted data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document serves as a foundational reference for the identification, characterization, and quality control of this molecule. The causality behind spectral assignments is explained, and detailed, field-proven protocols for data acquisition are provided to ensure experimental reproducibility and integrity.

Molecular Structure and Spectroscopic Overview

The first principle in spectral interpretation is a thorough understanding of the molecule's structure. This compound is composed of a central pyridine ring substituted at the 3-position with a 4-chlorophenyl group and at the 5-position with a methoxy group.

Figure 1. Chemical structure of this compound.

Key structural features that will dictate the spectral output include:

-

Two Aromatic Systems: The electron-deficient pyridine ring and the electron-rich (due to the methoxy group) yet halogenated phenyl ring.

-

Functional Groups: An aryl ether (-O-CH₃) and an aryl chloride (-Cl).

-

Isotopic Signature: The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) will produce a characteristic M/M+2 pattern in the mass spectrum, providing a definitive diagnostic marker.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum reveals the chemical environment and connectivity of protons. The predicted chemical shifts are influenced by the electronegativity of nearby atoms (N, O, Cl) and the anisotropic effects of the aromatic rings.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~8.45 | d | 1H | H-2 | Deshielded by adjacent nitrogen and proximity to the chlorophenyl group. |

| ~8.30 | d | 1H | H-6 | Deshielded by adjacent nitrogen. |

| ~7.50 | t | 1H | H-4 | Coupling to both H-2 and H-6 protons. |

| ~7.45 | d (AA'BB') | 2H | H-2', H-6' | Protons on the chlorophenyl ring ortho to the pyridine substituent. |

| ~7.40 | d (AA'BB') | 2H | H-3', H-5' | Protons on the chlorophenyl ring meta to the pyridine substituent. |

| ~3.90 | s | 3H | -OCH₃ | Characteristic singlet for a methoxy group, shielded relative to aromatic protons. |

Note: The signals for the chlorophenyl protons are technically an AA'BB' system but may appear as two distinct doublets.

¹³C NMR (Carbon NMR) Analysis

The ¹³C NMR spectrum provides a count of unique carbon environments. Chemical shifts are primarily dictated by hybridization and the electronegativity of attached atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Predicted Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~156.0 | C-5 | Carbon directly attached to the highly electronegative oxygen of the methoxy group.[2] |

| ~148.5 | C-2 | Carbon adjacent to nitrogen, significantly deshielded. |

| ~145.0 | C-6 | Carbon adjacent to nitrogen, deshielded. |

| ~136.0 | C-1' | Quaternary carbon of the phenyl ring attached to the pyridine. |

| ~134.5 | C-4' | Carbon bearing the chlorine atom; shift influenced by halogen inductive effects.[2] |

| ~131.0 | C-3 | Quaternary carbon of the pyridine ring attached to the phenyl group. |

| ~129.0 | C-3', C-5' | Phenyl carbons ortho to the chlorine atom. |

| ~128.5 | C-2', C-6' | Phenyl carbons meta to the chlorine atom. |

| ~120.0 | C-4 | Pyridine carbon influenced by both nitrogen and the methoxy group. |

| ~55.5 | -OCH₃ | Aliphatic carbon of the methoxy group, highly shielded.[2] |

Experimental Protocol: NMR Data Acquisition

This self-validating protocol ensures high-quality, reproducible NMR data.

Figure 2. Standard workflow for acquiring high-resolution NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Significance |

| 3100-3000 | C-H Stretch | Aromatic C-H | Confirms the presence of the pyridine and phenyl rings. |

| 2960-2850 | C-H Stretch | Aliphatic C-H (-OCH₃) | Indicates the methyl group of the ether functionality. |

| ~1580, ~1470 | C=C/C=N Stretch | Aromatic Ring Skeletal | Characteristic vibrations of the pyridine and benzene rings. |

| ~1250 | C-O Stretch | Asymmetric Aryl-Alkyl Ether | Strong, diagnostic band for the aryl ether C-O bond.[3] |

| ~1090 | C-Cl Stretch | Aryl-Cl | Confirms the presence of the chloro-substituent on the phenyl ring.[3] |

| ~830 | C-H Bend | Out-of-plane bend | Strong band indicative of 1,4-disubstitution on the benzene ring. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Background Scan: With the ATR crystal (typically diamond) clean, perform a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid sample directly onto the crystal surface.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure optimal contact between the sample and the crystal.

-

Spectrum Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000–400 cm⁻¹. The instrument software will automatically ratio the sample scan against the background to generate the final spectrum.

Mass Spectrometry (MS)

MS provides the molecular weight and elemental formula of a compound and offers structural clues through analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique for small, volatile molecules.

Table 4: Predicted Key Ions in the EI Mass Spectrum of this compound

| m/z (mass-to-charge) | Ion Identity | Significance |

| 219 / 221 | [M]⁺˙ | Molecular Ion. The presence of the M+2 peak with ~1/3 the intensity of the M peak is the definitive signature for a single chlorine atom.[4] |

| 204 / 206 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group, a common fragmentation for methyl ethers. |

| 176 / 178 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the ether fragment, a common secondary fragmentation. |

| 184 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 111 | [C₆H₄Cl]⁺ | Fragment corresponding to the chlorophenyl cation. |

Fragmentation Pathway and Logic

The fragmentation is driven by the formation of the most stable ions and neutral losses. The initial ionization creates a radical cation, which then undergoes cleavage at its weakest bonds.

Figure 3. Primary proposed EI fragmentation pathways.

Experimental Protocol: GC-MS with Electron Ionization (EI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program to ensure good separation and peak shape (e.g., ramp from 100 °C to 280 °C at 10 °C/min).

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with 70 eV electrons.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole) and detected.

-

Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum of the corresponding peak are analyzed to confirm the molecular weight and fragmentation pattern.

Conclusion

The integrated application of NMR, IR, and MS provides a powerful, self-validating system for the comprehensive characterization of this compound. The predicted spectral data and detailed protocols within this guide offer a robust framework for researchers to confirm the identity, purity, and structure of this compound, ensuring data integrity and accelerating research and development efforts.

References

- Supporting Information for "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines". Royal Society of Chemistry.

-

Geronikaki, A. et al. (2016). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 21(11), 1467. [Link]

-

Mazhukin, D. G. (2000). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc, 2000(5), 739-750. [Link]

Sources

An In-depth Technical Guide on the Molecular Structure and Conformation of 3-(4-Chlorophenyl)-5-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Chlorophenyl)-5-methoxypyridine is a biaryl compound of significant interest in medicinal chemistry and materials science. Its conformational flexibility, primarily governed by the torsional angle between the pyridine and chlorophenyl rings, is a critical determinant of its physicochemical properties and biological activity. This guide provides a comprehensive analysis of the molecular structure and conformational landscape of this molecule. We will delve into the theoretical underpinnings of its structure, explore experimental techniques for its characterization, and present computational methodologies for in-depth conformational analysis. The interplay between steric and electronic effects that dictate the preferred conformation will be a central theme, offering valuable insights for the rational design of novel therapeutics and functional materials.

Introduction: The Significance of Biaryl Scaffolds

Biaryl motifs are prevalent in a vast array of approved oral drugs and biologically active molecules.[1] The rotational freedom around the aryl-aryl single bond endows these molecules with conformational flexibility, which is intimately linked to their interaction with biological targets.[2] Understanding and controlling the conformational preferences of biaryl systems like this compound is therefore a cornerstone of modern drug design and discovery.[3] The specific substitution pattern of a chlorine atom and a methoxy group on the respective rings introduces a unique combination of steric and electronic factors that fine-tune the molecule's three-dimensional structure and, consequently, its function.

Molecular Structure and Physicochemical Properties

The foundational attributes of this compound are summarized below. These properties provide a baseline for understanding its behavior in various chemical and biological environments.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀ClNO | |

| Molecular Weight | 219.67 g/mol | |

| Predicted Boiling Point | 341.7 ± 27.0 °C | |

| Predicted Density | 1.239 ± 0.06 g/cm³ | |

| CAS Number | 1373232-71-3 |

The presence of the electronegative chlorine atom and the electron-donating methoxy group influences the electronic distribution across the molecule, impacting its polarity, solubility, and potential for intermolecular interactions such as hydrogen bonding and halogen bonding.

Conformational Analysis: The Dihedral Angle as a Key Determinant

The most critical conformational variable in this compound is the torsional or dihedral angle (φ) between the planes of the pyridine and the 4-chlorophenyl rings. The rotation around the C-C single bond connecting these two rings is not free but is governed by an energetic landscape with distinct minima and maxima.[4]

The conformational preference of biaryl systems is a delicate balance of competing factors:[5]

-

Steric Hindrance: Repulsive forces between ortho-substituents on the two rings can force the molecule to adopt a non-planar (twisted) conformation to alleviate steric strain.

-

Resonance Stabilization: Conjugation between the π-systems of the two rings favors a planar conformation.

-

Electrostatic Interactions: Repulsive or attractive forces between partial charges on the atoms of the two rings can influence the preferred dihedral angle.

For this compound, the absence of ortho-substituents on either ring might suggest a preference for planarity to maximize π-conjugation. However, potential steric clashes between the ortho-hydrogens and electrostatic interactions involving the nitrogen of the pyridine ring and the chlorine atom on the phenyl ring can lead to a twisted, low-energy conformation.[3]

Experimental Approaches to Conformation Determination

Direct experimental evidence for the preferred conformation of this compound in the solid and solution states can be obtained through the following techniques:

Single-Crystal X-ray Diffraction

Experimental Workflow for Single-Crystal X-ray Diffraction:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the conformation of molecules in solution. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space proximity of protons on the two different rings, which is dependent on the dihedral angle.[9] Additionally, the chemical shifts of protons and carbons can be sensitive to the degree of conjugation between the rings, offering indirect evidence of the preferred conformation.[10][11][12] While specific NMR conformational studies on this compound were not found, the principles of NMR analysis of biaryl systems are well-established.[13]

Computational Modeling of the Conformational Landscape

In the absence of extensive experimental data, computational chemistry provides a robust framework for predicting and understanding the conformational preferences of this compound.

Torsional Energy Profile Calculation

A key computational experiment is the calculation of the torsional energy profile, also known as a potential energy surface (PES) scan. This involves systematically rotating one ring relative to the other and calculating the energy at each increment of the dihedral angle. This allows for the identification of energy minima (stable conformers) and energy barriers to rotation.[2][4]

Methodology for Torsional Energy Profile Calculation:

-

Geometry Optimization: The initial geometry of the molecule is optimized using a suitable level of theory (e.g., Density Functional Theory - DFT with a basis set like B3LYP/6-31G*).[3]

-

Relaxed Surface Scan: A relaxed scan of the dihedral angle of interest is performed. At each step, the dihedral angle is fixed, and the rest of the molecular geometry is allowed to relax to its lowest energy state.

-

Plotting the Conformational Energy Profile: The resulting energies are plotted against the corresponding dihedral angles to visualize the conformational energy landscape.

High-level ab initio methods like MP2 with large basis sets (e.g., aug-cc-pVTZ) can provide highly accurate torsional energy profiles for biaryl systems. These calculations often reveal that for many biaryl compounds, the lowest energy conformation is non-planar, with dihedral angles typically ranging from 30° to 60°.[4]

Synthesis of this compound

The synthesis of this compound and related arylpyridines is typically achieved through cross-coupling reactions. While a specific, detailed synthesis for this exact molecule is not prominently featured in the provided search results, analogous syntheses of arylpyridines often employ Suzuki or Negishi cross-coupling reactions.[14] These methods involve the reaction of a pyridine derivative (e.g., a halopyridine or a pyridine boronic acid) with a substituted phenyl partner in the presence of a palladium catalyst.

For example, the synthesis could potentially involve the coupling of 3-bromo-5-methoxypyridine with 4-chlorophenylboronic acid. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and purity.

Implications for Drug Discovery and Materials Science

The conformational preference of this compound has profound implications for its application in drug discovery. The three-dimensional shape of a molecule is a primary determinant of its ability to bind to a biological target.[13] A molecule that can readily adopt the conformation required for binding will exhibit higher affinity and potency. Conversely, a rigid molecule locked in a non-bioactive conformation will be inactive.

In the realm of materials science, the conformation of biaryl molecules influences their crystal packing and, consequently, their solid-state properties such as fluorescence and thermal stability.[8] By understanding and controlling the conformation, it is possible to design molecules with desired material properties.

Conclusion

The molecular structure and conformation of this compound are governed by a subtle interplay of steric and electronic effects. While direct experimental data for this specific molecule is limited, a combination of established experimental techniques like X-ray crystallography and NMR spectroscopy, along with powerful computational modeling methods, can provide a detailed understanding of its conformational landscape. This knowledge is invaluable for researchers in drug development and materials science, enabling the rational design of molecules with tailored properties and functions. The principles outlined in this guide provide a robust framework for the comprehensive characterization of this and other important biaryl compounds.

References

-

Jorgensen, W. L., & Tirado-Rives, J. (2013). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Journal of Chemical Information and Modeling, 53(10), 2733–2746. [Link]

-

Jorgensen, W. L., & Tirado-Rives, J. (2013). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. PMC, NIH. [Link]

-

Vidal, D., et al. (2018). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PLoS ONE, 13(3), e0192974. [Link]

-

Rico, A. J., et al. (2021). Benchmarking Force Field and the ANI Neural Network Potentials for the Torsional Potential Energy Surface of Biaryl Drug Fragments. ChemRxiv. [Link]

-

Jorgensen, W. L., & Tirado-Rives, J. (2013). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. ResearchGate. [Link]

-

Özdemir, N., et al. (2018). Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 4), 535–540. [Link]

-

Liu, K. C., et al. (1976). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses, 55, 77. [Link]

-

ResearchGate. (n.d.). Correlation of H n.m.r. and 13C n.m.r. Data for Compounds 3a-c and 5a-e. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-3-Chlorophenyl-N'-(4,5-dihydro-5-methoxy-1-methyl-4-oxo-1H-imidazol-2-yl)urea. Retrieved from [Link]

-

Molport. (n.d.). Compound N-(3-chloro-4-methoxyphenyl)-5-(4-chlorophenyl)furan-2-carboxamide. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Phenylpyridine - 13C NMR. Retrieved from [Link]

-

Abramovitch, R. A., & Giam, C. S. (1964). Arylpyridines: Part I. Orientation in the reaction of phenyllithium with some 3-substituted pyridines. Canadian Journal of Chemistry, 42(7), 1627-1633. [Link]

-

Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. [Link]

-

Zhang, Y., et al. (2008). Conformationally constrained analogues of N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716): design, synthesis, computational analysis, and biological evaluations. Journal of Medicinal Chemistry, 51(12), 3526-3539. [Link]

-

Molbase. (n.d.). N-(3-chlorophenyl)-4-(2-(((2,5-dimethoxytetrahydrofuran-3-yl)methyl)amino)pyridin-4-yl)pyrimidin-2-amine. Retrieved from [Link]

-

Fun, H. K., et al. (2017). Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1064–1068. [Link]

-

PubChem. (n.d.). 5-(4-Chlorophenyl)-7-(2-methoxyphenyl)-4,5,6,7-tetrahydro[1][2][4]triazolo[1,5-a]pyrimidine. Retrieved from [Link]

-

Khalafy, J., et al. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. Growing Science. [Link]

-

Fun, H. K., et al. (2011). N-(4-Chlorophenyl)-3,4,5-trimethoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o143. [Link]

-

Suwunwong, T., et al. (2013). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. ResearchGate. [Link]

-

PubChem. (n.d.). 5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Methoxyphenyl)pyridine. Retrieved from [Link]

-

San Diego State University. (n.d.). Conformational Analysis. Retrieved from [Link]

- Google Patents. (n.d.). CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation.

-

Zheng, J., et al. (2022). The crystal structure of 3-(4-chlorophenyl)-1,5-di-p-tolylpentane-1,5-dione, C25H23ClO2. Zeitschrift für Kristallographie - New Crystal Structures, 237(2), 335-337. [Link]

-

ResearchGate. (n.d.). Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]

- 7. N-(4-Chlorophenyl)-3,4,5-trimethoxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. csrc.sdsu.edu [csrc.sdsu.edu]

- 10. 3-Phenylpyridine(1008-88-4) 1H NMR spectrum [chemicalbook.com]

- 11. 3-Acetylpyridine(350-03-8) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. Conformationally constrained analogues of N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4- dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716): design, synthesis, computational analysis, and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Solubility of 3-(4-Chlorophenyl)-5-methoxypyridine in organic solvents

An In-Depth Technical Guide to the Solubility of 3-(4-Chlorophenyl)-5-methoxypyridine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a compound of interest in contemporary chemical and pharmaceutical research. Recognizing the critical role of solubility in the efficacy, formulation, and overall development of active pharmaceutical ingredients (APIs), this document is intended for researchers, scientists, and professionals in drug development. It offers a blend of theoretical insights and practical, field-proven methodologies for accurately determining and understanding the solubility of this compound in various organic solvents.

Introduction: The Significance of Solubility in API Development

The journey of a potential drug candidate from the laboratory to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a cornerstone of developability. Poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of an otherwise potent compound. Conversely, a thorough understanding of a compound's solubility profile in different solvent systems is paramount for designing robust crystallization processes, developing stable formulations, and ensuring consistent product performance.[1]

This compound, with its distinct structural motifs, presents a unique case for solubility studies. The interplay of its halogenated phenyl ring and the methoxylated pyridine core dictates its interactions with various solvents, making a systematic investigation of its solubility essential for its potential applications. This guide will delve into the theoretical underpinnings of its solubility, provide a detailed experimental protocol for its determination, and discuss the critical factors that influence this vital property.

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of an API is the primary determinant of its solubility.[2] A careful examination of the structural features of this compound allows for a qualitative prediction of its solubility in different classes of organic solvents.

Key Structural Features:

-

4-Chlorophenyl Group: The presence of a chlorophenyl group introduces a degree of lipophilicity and contributes to van der Waals interactions. The chlorine atom, being electronegative, also adds a polar character to this part of the molecule.

-

5-Methoxypyridine Ring: The pyridine ring, a heterocyclic aromatic amine, can act as a hydrogen bond acceptor. The methoxy group (-OCH3) is a polar functional group that can also participate in hydrogen bonding.

Based on these features, a predicted solubility profile can be established, guiding the selection of appropriate solvents for experimental determination.

Table 1: Predicted Physicochemical Properties and Solubility of this compound

| Property | Predicted Value/Behavior | Rationale |

| Molecular Formula | C₁₂H₁₀ClNO | Based on its chemical structure.[3] |

| Molecular Weight | 219.67 g/mol | Calculated from the molecular formula.[3] |

| Polarity | Moderately Polar | The molecule possesses both nonpolar (chlorophenyl) and polar (methoxypyridine) regions, suggesting an intermediate polarity. |

| Solubility in Nonpolar Solvents (e.g., Hexane, Toluene) | Low to Moderate | The nonpolar chlorophenyl group may allow for some solubility, but the polar methoxypyridine moiety will limit extensive dissolution. |

| Solubility in Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar parts of the molecule without the competing hydrogen bonding of protic solvents. |

| Solubility in Polar Protic Solvents (e.g., Methanol, Ethanol) | Moderate | The pyridine nitrogen and methoxy oxygen can act as hydrogen bond acceptors, facilitating solubility. However, the overall lipophilicity may prevent very high solubility. |

| Aqueous Solubility | Low | The significant hydrocarbon content and the presence of a halogen suggest poor solubility in water. |

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4][5] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by the analysis of the resulting saturated solution.

Rationale for the Shake-Flask Method

The shake-flask method is favored for its simplicity and its ability to provide a true measure of thermodynamic equilibrium solubility. By ensuring that an excess of the solid phase is present, the experiment guarantees that the solvent is saturated with the solute at a given temperature. This is crucial for obtaining reproducible and accurate solubility data, which is essential for regulatory submissions and for building a reliable understanding of the compound's behavior.

Step-by-Step Experimental Workflow

The following protocol outlines the key steps for the accurate determination of the solubility of this compound.

Step 1: Material Preparation

-

Ensure the purity of the this compound sample using appropriate analytical techniques (e.g., HPLC, NMR).

-

Use high-purity (e.g., HPLC grade) organic solvents.

-

Accurately weigh an amount of the compound that is in excess of its expected solubility.

Step 2: Equilibration

-

Add the excess solid to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Place the container in a constant temperature environment, such as a shaker bath or a temperature-controlled incubator. The temperature should be precisely controlled and monitored.

-

Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the equilibration period.

Step 3: Sample Separation

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting, or by filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).

Step 4: Quantification

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[2][6]

Step 5: Data Calculation and Reporting

-

Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or mol/L.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Critical Factors Influencing Solubility

Several factors can significantly impact the measured solubility of an active pharmaceutical ingredient. A comprehensive understanding of these is crucial for accurate and meaningful solubility studies.

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. Therefore, precise temperature control during the experiment is essential.

-

Solvent Polarity: As predicted, the polarity of the solvent plays a critical role. A systematic study across a range of solvents with varying polarities can provide a comprehensive solubility profile.

-

Crystallinity and Polymorphism: The solid-state properties of the API, including its crystal form (polymorph), can have a profound effect on its solubility. Different polymorphs of the same compound can exhibit different solubilities.

-

Purity of the Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Template for Reporting Experimental Solubility Data

| Organic Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD |

| Hexane | Nonpolar | 25 | ||

| Toluene | Nonpolar | 25 | ||

| Dichloromethane | Polar Aprotic | 25 | ||

| Acetone | Polar Aprotic | 25 | ||

| Ethyl Acetate | Polar Aprotic | 25 | ||

| Tetrahydrofuran (THF) | Polar Aprotic | 25 | ||

| Methanol | Polar Protic | 25 | ||

| Ethanol | Polar Protic | 25 |

The interpretation of this data will provide valuable insights into the intermolecular forces at play and will be instrumental in guiding formulation development, process chemistry, and further preclinical studies.

Conclusion

References

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

- TAPI. Solving solubility issues in modern APIs.

- SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility.

- Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.

- BLDpharm. 5-(4-Chlorophenyl)-2-methoxypyridine.

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. 1198416-70-4|5-(4-Chlorophenyl)-2-methoxypyridine|BLD Pharm [bldpharm.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. scispace.com [scispace.com]

- 6. tapi.com [tapi.com]

A Comprehensive Technical Guide to the Thermal Stability and Degradation Profiling of 3-(4-Chlorophenyl)-5-methoxypyridine

Abstract: This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation profile of 3-(4-Chlorophenyl)-5-methoxypyridine, a key intermediate in pharmaceutical synthesis. The stability of such molecules is a critical determinant of safety, efficacy, and shelf-life for active pharmaceutical ingredients (APIs). This document outlines a systematic approach, from initial thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to in-depth forced degradation studies and the development of a stability-indicating analytical method. The methodologies are designed to establish the intrinsic stability of the compound, identify potential degradation products, and elucidate degradation pathways, thereby providing crucial insights for formulation development, manufacturing, and regulatory submissions.

Introduction and Strategic Importance

This compound represents a class of substituted pyridine heterocycles that are of significant interest in medicinal chemistry and drug development. The inherent stability of such a molecule is a cornerstone of its viability as a drug substance or advanced intermediate. A thorough understanding of its response to environmental stressors—namely heat, light, humidity, and pH—is not merely a regulatory requirement but a fundamental scientific necessity. Forced degradation studies, conducted under conditions more severe than standard accelerated stability testing, are instrumental in revealing the molecule's intrinsic chemical properties and potential degradation pathways.

This guide is structured to provide researchers and drug development professionals with a robust, field-proven strategy for a complete stability workup. We will progress from broad thermal characterization to the specifics of degradation under forced conditions, culminating in the development of a precise analytical method to monitor and quantify the parent compound and its degradants.

Physicochemical Characterization

A foundational understanding of the molecule's basic properties is essential before initiating stability studies.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1373232-71-3 | [1] |

| Molecular Formula | C₁₂H₁₀ClNO | [1] |

| Molecular Weight | 219.67 g/mol | [1] |

| Predicted Boiling Point | 341.7 ± 27.0 °C | [1] |

| Predicted Density | 1.194 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 3.81 ± 0.10 | [1] |

Core Thermal Stability Assessment

The initial assessment of thermal stability involves two primary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2][3] These methods provide a macroscopic view of the material's behavior as a function of temperature.

Thermogravimetric Analysis (TGA)

Causality: TGA is employed to determine the temperature at which the compound begins to lose mass due to decomposition.[4][5][6] This is a critical first step, as it defines the upper-temperature limit for handling, storage, and subsequent experiments like DSC, preventing instrument contamination and ensuring data quality.[3]

-

Instrument: Calibrated TGA instrument (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC 3+).

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a platinum or alumina pan.

-

Atmosphere: Purge with dry nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere, preventing oxidative degradation.

-

Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (T_onset), typically defined as the temperature at which 5% mass loss occurs.

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the melting point, heat of fusion, and the presence of any polymorphic transitions.[7][8][9] A sharp, well-defined melting peak is often indicative of high purity, while a broad peak may suggest the presence of impurities.[7]

-

Instrument: Calibrated DSC instrument (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

-

Atmosphere: Purge with dry nitrogen at a flow rate of 50 mL/min.

-

Temperature Program: Equilibrate at 30 °C. Ramp the temperature from 30 °C to a temperature approximately 20 °C above the melting point (but below the T_onset from TGA) at a heating rate of 10 °C/min.

-

Data Analysis: Plot the heat flow versus temperature. Determine the onset of melting and the peak maximum of the melting endotherm.

Summary of Expected Thermal Data

The following table presents a template for summarizing the key findings from TGA and DSC analysis.

| Parameter | Expected Result | Significance |

| TGA T_onset (5% mass loss) | > 200 °C (Hypothetical) | Indicates the temperature at which significant thermal decomposition begins. |

| DSC Melting Point (T_peak) | To be determined | A key physical constant and indicator of purity. |

| DSC Heat of Fusion (ΔH_fus) | To be determined | Energy required to melt the solid; useful for polymorphism studies. |

| DSC Peak Shape | Sharp endotherm | A sharp peak suggests a highly crystalline and pure substance. |

Degradation Profile and Pathway Elucidation

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[10][11] These studies involve subjecting the compound to a variety of stress conditions as mandated by ICH guidelines.

Overall Workflow for Stability Assessment

The process follows a logical sequence from initial stress testing to the identification of unknown degradants.

Caption: Workflow for Forced Degradation and Analysis.

Experimental Protocols for Forced Degradation

For each condition, a solution of this compound (e.g., 1 mg/mL in acetonitrile/water) is prepared and subjected to the stress. A control sample, protected from the stressor, is analyzed concurrently. The goal is to achieve 5-20% degradation of the parent compound.

-

Acidic Hydrolysis: Mix the sample solution with 0.1 M HCl and heat at 60-80 °C. Monitor at various time points (e.g., 2, 4, 8, 24 hours). Neutralize before analysis.

-

Basic Hydrolysis: Mix the sample solution with 0.1 M NaOH and keep at room temperature or heat gently. Monitor at time points. Neutralize before analysis.

-

Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature. Monitor at time points.

-

Photolytic Degradation: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

Thermal Degradation (Dry Heat): Expose the solid compound to dry heat (e.g., 80 °C) in a calibrated oven.

Development of a Stability-Indicating HPLC Method

Causality: A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[10][12] It is crucial that the method can separate the intact parent compound from all potential degradation products, process impurities, and excipients, ensuring that the assay is specific and accurate.[11][13] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[12][13]

-

Column Selection: Start with a robust, reversed-phase column (e.g., C18, 150 mm x 4.6 mm, 3.5 µm).

-

Mobile Phase Screening:

-

Aqueous (A): 0.1% Formic Acid or Phosphoric Acid in Water.

-

Organic (B): Acetonitrile or Methanol.

-

-

Detection Wavelength: Determine the UV λ_max of this compound using a diode array detector (DAD) scan.

-

Gradient Elution: Develop a gradient elution program to separate the main peak from any early-eluting polar degradants and late-eluting non-polar degradants. A typical starting gradient might be 10-90% B over 20 minutes.

-

Method Optimization: Inject a mixture of all stressed samples ("degradation cocktail") to ensure peak purity and resolution between the parent peak and all degradant peaks. Adjust the gradient slope, flow rate, and mobile phase pH to achieve optimal separation (Resolution > 2.0 for all peaks).

-

Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

| Parameter | Recommended Condition |

| Column | C18, 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at λ_max |

| Injection Volume | 10 µL |

| Gradient | To be optimized (e.g., 10-90% B in 20 min) |

Proposed Degradation Pathways

Based on the chemical structure, several degradation pathways can be hypothesized. The presence of a pyridine ring, a methoxy group, and a chlorophenyl moiety provides multiple potential sites for reaction.

-

Hydrolysis of Methoxy Group: Under strong acidic or basic conditions, the ether linkage of the methoxy group is a likely site for hydrolysis, leading to the formation of 3-(4-chlorophenyl)-5-hydroxypyridine.

-

Oxidative N-oxide Formation: The nitrogen atom in the pyridine ring is susceptible to oxidation, which could lead to the formation of the corresponding N-oxide.

-

Dechlorination: While generally stable, the C-Cl bond on the phenyl ring could undergo reductive dechlorination or photolytic cleavage under certain conditions, although this is less common.

-

Ring Opening: Severe stress, such as strong UV irradiation or high heat in the presence of catalysts, could potentially lead to the opening of the pyridine ring.[14][15]

Caption: Proposed Degradation Pathways for the Compound.

Conclusion and Recommendations

This guide presents a systematic and scientifically grounded approach to characterizing the thermal stability and degradation profile of this compound. By employing techniques such as TGA and DSC, a foundational understanding of its thermal behavior can be established. Subsequent forced degradation studies, coupled with the development of a robust, stability-indicating HPLC method, are critical for identifying potential degradants and ensuring the long-term quality and safety of any resulting pharmaceutical product. The insights gained from these studies are invaluable for guiding formulation strategies, defining appropriate storage conditions, and establishing a valid shelf-life.

References

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Differential Scanning Calorimetry (DSC Analysis)

- STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW.INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- Differential scanning calorimetry: applic

- Use of DSC in Pharmaceuticals Drug Characteris

- TGA Analysis in Pharmaceuticals.

- Stability Indicating HPLC Method Development –A Review.IJTSRD.

- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.NETZSCH Analyzing & Testing.

- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.NIH.

- Stability Indicating HPLC Method Development: A Review.IJPPR.

- Stability Indicating HPLC Method Development: A Review.

- Thermogravimetric Analysis (TGA).Auriga Research.

- Thermogravimetric Analysis.Improved Pharma.

- [Biodegradation of pyridine under UV irradi

- Thermogravimetric analysis - Pharmaceutical analysis.Slideshare.

- UV photolysis for accelerating pyridine biodegrad

- The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride).IOPscience.

- Convergence of degradation pathways for aromatic and chloroaromatic compounds.

- Biodegradation of pyridine under UV irradiation | Request PDF.

- An In-depth Technical Guide on the Stability and Degradation Pathways of Pyridin-4-ol

- Degradation of pyridines in the environment.Semantic Scholar.

- A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135.Applied and Environmental Microbiology.

- Chlorobenzene Degradation P

- (PDF) Degradation of Pyridines in the Environment.

- Microbial degradation of halogenated aromatics: molecular mechanisms and enzym

- A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135.PubMed.

- The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.MDPI.

- Simultaneous degradation of chloro- and methyl-substituted aromatic compounds: competition between Pseudomonas strains using the ortho and meta pathway or the ortho p

- Forced Degrad

- Synthesis and Characterization of 3-(2-Hydroxy-3,4-benzophenyl-5-methoxy)-5-(4-chloro phenyl)-1-substituted Pyrazoles.TSI Journals.

- Bacterial Degradation of Arom

- Analytical Methods.RSC Publishing.

- 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole.Organic Syntheses Procedure.

- Top 5 Methods of Assessing Chemical Purity.Moravek, Inc.

- III Analytical Methods.Ministry of the Environment, Government of Japan.

- Synthesis and Crystal Structure of (3,4-dimethoxy phenyl)-(2-chlorophenyl)methanone.

- This compound.ChemicalBook.

- A Comparative Purity Analysis of 1-(4-Chlorophenyl)

- Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability.PubMed Central.

- Analytical Methods.OPUS.

- Characterization of a New Pathway for Epichlorohydrin Degradation by Whole Cells of Xanthobacter Strain py2.PubMed.

Sources

- 1. This compound CAS#: 1373232-71-3 [chemicalbook.com]

- 2. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 3. improvedpharma.com [improvedpharma.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. aurigaresearch.com [aurigaresearch.com]

- 6. Thermogravimetric analysis - Pharmaceutical analysis | PPTX [slideshare.net]

- 7. quercus.be [quercus.be]

- 8. Differential scanning calorimetry: applications in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. veeprho.com [veeprho.com]

- 10. ijtsrd.com [ijtsrd.com]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. ijpsr.com [ijpsr.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to Quantum Chemical Calculations for 3-(4-Chlorophenyl)-5-methoxypyridine: Unveiling Molecular Insights for Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on 3-(4-Chlorophenyl)-5-methoxypyridine, a molecular scaffold of interest in pharmaceutical research. We move beyond a simple list of steps to explain the scientific rationale behind methodological choices, ensuring a self-validating and reproducible workflow. This document is structured to equip researchers with the theoretical grounding and practical steps necessary to elucidate the geometric, electronic, and spectroscopic properties of this molecule. By leveraging the power of Density Functional Theory (DFT), we can generate critical data to inform rational drug design, predict molecular interactions, and accelerate the development of novel therapeutics. All claims and protocols are substantiated with authoritative, citable sources.

Introduction: The Strategic Importance of Computational Chemistry in Modern Drug Discovery

The pyridine ring is a ubiquitous feature in many approved pharmaceuticals and agrochemicals.[1] Its derivatives are of significant interest due to their diverse biological activities. The molecule this compound, which combines a pyridine core with chlorophenyl and methoxy substituents, represents a class of compounds with potential applications in medicinal chemistry, for instance, as tubulin polymerisation inhibitors for anticancer agents.[2]

Understanding the three-dimensional structure, electron distribution, and reactivity of such molecules is fundamental to predicting their behavior in a biological system.[3][4] Quantum chemical calculations provide a powerful in silico lens to probe these properties at the sub-atomic level, offering insights that can guide synthesis, explain structure-activity relationships (SAR), and predict potential off-target effects.[4][5]

This guide will provide a rigorous, step-by-step workflow for performing quantum chemical calculations on this compound using Density Functional Theory (DFT), a method that offers a robust balance of computational accuracy and efficiency for molecules of this size.[6][7]

The Theoretical Cornerstone: Why Density Functional Theory (DFT)?